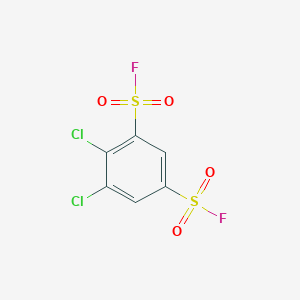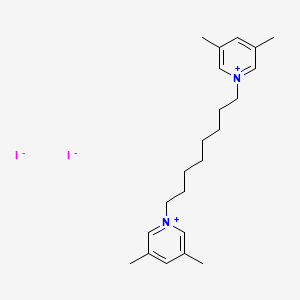
1,1'-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a quaternary ammonium compound that features two pyridinium rings connected by an octane chain
Méthodes De Préparation
The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide typically involves the reaction of 3,5-dimethylpyridine with 1,8-dibromooctane in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide include other quaternary ammonium compounds like benzalkonium chloride and cetylpyridinium chloride. Compared to these compounds, 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has a longer alkyl chain, which may enhance its membrane-disrupting properties and increase its efficacy in certain applications.
Conclusion
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject for ongoing research and development.
Propriétés
Numéro CAS |
130099-96-6 |
|---|---|
Formule moléculaire |
C22H34I2N2 |
Poids moléculaire |
580.3 g/mol |
Nom IUPAC |
1-[8-(3,5-dimethylpyridin-1-ium-1-yl)octyl]-3,5-dimethylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-19-13-20(2)16-23(15-19)11-9-7-5-6-8-10-12-24-17-21(3)14-22(4)18-24;;/h13-18H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
UAZLFUQCRMSLAG-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C[N+](=C1)CCCCCCCC[N+]2=CC(=CC(=C2)C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


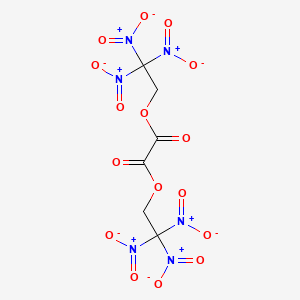
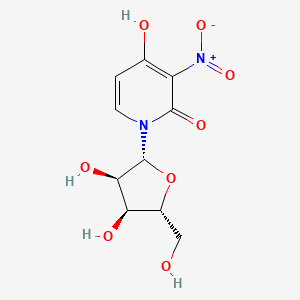
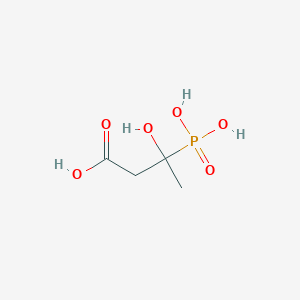


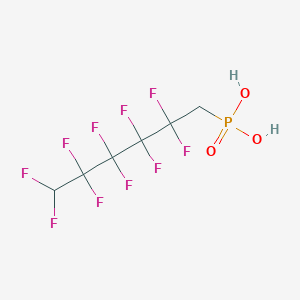
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)

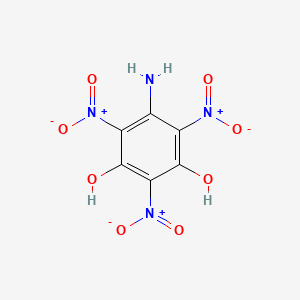

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
